Cyclo(Arg-Gly-Asp-D-Phe-Lys), commonly referred to as Cyclo(RGDfK), is a cyclic pentapeptide widely employed in scientific research due to its high affinity and selectivity for αvβ3 and α5β1 integrins. [, , , ] These integrins play crucial roles in various biological processes, including angiogenesis, cell adhesion, migration, and tumor growth. [, , ] Consequently, Cyclo(RGDfK) has emerged as a valuable tool in numerous research areas, such as tumor targeting, tissue engineering, and drug delivery. [, , , , , , ]
Cyclo(-RGDfK) is derived from the tripeptide sequence Arg-Gly-Asp (RGD), which is known for its ability to bind to integrins. The addition of d-Phe (d-phenylalanine) and Lys (lysine) enhances its stability and binding affinity. This compound is primarily synthesized through solid-phase peptide synthesis techniques and is utilized in various applications ranging from drug delivery systems to imaging agents in cancer therapy.
The synthesis of cyclo(-RGDfK) typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form peptides. Key steps include:
Recent advancements have improved the yield and purity of cyclo(-RGDfK) through optimized reaction conditions and purification techniques, achieving high yields in multi-gram quantities .
The molecular structure of cyclo(-RGDfK) can be described as follows:
The three-dimensional conformation of cyclo(-RGDfK) allows it to fit into the binding pocket of integrins effectively, mimicking natural ligands .
Cyclo(-RGDfK) participates in several chemical reactions, primarily involving:
These reactions are critical for its application in targeted therapies and imaging modalities.
The mechanism of action for cyclo(-RGDfK) primarily involves its interaction with integrin αvβ3:
Experimental data indicate that cyclo(-RGDfK) exhibits a significant decrease in integrin-mediated cellular functions when applied in vitro .
Cyclo(-RGDfK) exhibits several notable physical and chemical properties:
These properties make cyclo(-RGDfK) suitable for various biological applications where stability and solubility are critical .
Cyclo(-RGDfK) has diverse applications across several fields:
Research continues to explore novel applications of cyclo(-RGDfK), particularly in developing advanced therapeutic strategies for cancer treatment and regenerative medicine .
Cyclo(-RGDfK) (cyclo(Arg-Gly-Asp-D-Phe-Lys)) is a cyclic pentapeptide engineered to mimic the natural RGD (Arg-Gly-Asp) motif found in extracellular matrix (ECM) proteins such as fibronectin, vitronectin, and fibrinogen [2] [4]. Its cyclic conformation confers superior αvβ3 integrin binding affinity (IC₅₀ = 0.94 nM) compared to linear RGD peptides, due to pre-organization of the RGD pharmacophore in a β-turn configuration that complements the integrin's ligand-binding pocket [3] [7]. The structural specificity arises from three key interactions:
The lysine residue serves as a conjugation site for diagnostic/therapeutic cargos without disrupting integrin engagement [5] [10]. Cyclization reduces conformational flexibility, increasing binding entropy and selectivity for αvβ3 over other RGD-binding integrins (e.g., αvβ5, α5β1) by 10- to 50-fold [4] [7].
Table 1: Structural Features Enabling αvβ3 Selectivity of Cyclo(-RGDfK)
Structural Element | Role in αvβ3 Binding | Effect on Binding Affinity |
---|---|---|
Cyclic scaffold | Pre-organizes RGD motif in bioactive conformation | 8-fold ↑ vs linear RGD [4] |
D-Phenylalanine | Hydrophobic interaction with β3 subunit | 3-fold ↑ affinity [7] |
Aspartic acid | Coordinates MIDAS Mg²⁺ | Kd = 0.94 nM [3] |
Arginine | Salt bridges with αv subunit | ΔG = -10.2 kcal/mol [2] |
Cyclo(-RGDfK) functions as a potent αvβ3 antagonist, disrupting outside-in signaling cascades critical for tumor progression [1] [6]. Key mechanistic effects include:
In vivo studies demonstrate that ⁶⁴Cu-labeled Cyclo(-RGDfK) tetramers (⁶⁴Cu-cyclam-RAFT-c(-RGDfK-)₄) inhibit phosphorylation of β3 cytoplasmic tail residues (S752/T753), blocking talin recruitment and inside-out activation [9] [10].
Cyclo(-RGDfK) disrupts integrin-dependent adhesion and migration via three mechanisms:
Nanoparticles functionalized with Cyclo(-RGDfK) (e.g., PLGA-RGD) enhance tumor-specific drug delivery by exploiting αvβ3-mediated endocytosis. Studies show 5-fold higher uptake in αvβ3-positive tumors (e.g., glioblastoma, breast cancer) vs non-targeted nanoparticles [4] [6].
The cyclic structure of Cyclo(-RGDfK) confers exceptional resistance to proteolytic degradation:
Table 2: Stability Profile of Cyclo(-RGDfK) in Biological Environments
Condition | Time Point | Remaining Intact Peptide | Major Degradation Pathway |
---|---|---|---|
Human plasma | 4 hours | 98 ± 2% | N/A |
Human plasma | 24 hours | 89 ± 3% | Slow hydrolysis at Gly-Asp bond |
Trypsin (1 μg/mL) | 1 hour | 95 ± 2% | N/A |
Chymotrypsin (1 μg/mL) | 1 hour | 82 ± 4% | Phe-Lys cleavage |
pH 2.0 buffer | 24 hours | 93 ± 2% | N/A |
pH 7.4 buffer | 24 hours | 99 ± 1% | N/A |
Chemical modifications further enhance stability:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7